molecular formula C14H12ClF3N2O2S B1401701 N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide CAS No. 1311280-33-7

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide

Cat. No. B1401701
M. Wt: 364.8 g/mol
InChI Key: KNKLLJJKUHPZGH-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic . One key intermediate for the synthesis of fluazifop, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to contribute to their biological activities . This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)pyridine, a related compound, has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

Regioselectivity in Organic Reactions

One study focused on the regioselectivity in the reactions of N-(polychloroethylidene)-sulfonamides, demonstrating the influence of substituents in the electrophile molecule on reaction outcomes. This research provides insights into the molecular interactions and could be valuable for designing synthesis pathways for specific sulfonamide derivatives (Rozentsveig et al., 2008).

Synthesis and Characterization of Bifunctional Ligands

Another study described the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. This work could have implications for the development of new materials with specific electronic or catalytic properties (Hasan et al., 2003).

Herbicide Intermediate Synthesis

Research into the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, demonstrates the compound's relevance in agricultural chemical development. This study highlights the potential for sulfonamide derivatives in enhancing the efficacy of herbicides (Zuo Hang-dong, 2010).

Antimicrobial Activity of Heterocyclic Compounds

A study on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds with a sulfamido moiety points to potential applications in developing new antimicrobial agents. This research underscores the versatility of sulfonamide derivatives in medicinal chemistry (Nunna et al., 2014).

Inhibition of Secretory Phospholipase A₂

The synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A₂ illustrates the potential therapeutic applications of these compounds. This work could contribute to the development of new treatments for diseases associated with phospholipase A₂ activity (Nakayama et al., 2011).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2S/c1-9-3-5-11(6-4-9)23(21,22)20(2)13-8-10(14(16,17)18)7-12(15)19-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLLJJKUHPZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-4,N-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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